molecular formula C23H23NO2 B5113893 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole

9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole

Cat. No. B5113893
M. Wt: 345.4 g/mol
InChI Key: YXIPTHDQZVCFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a potent and specific inhibitor of mGluR5, which plays a crucial role in various neurological and psychiatric disorders. MPEP has been widely used in scientific research to study the pathophysiology of mGluR5-related disorders, as well as to develop potential therapeutic agents.

Mechanism of Action

9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole selectively binds to the allosteric site of mGluR5, which leads to the inhibition of receptor activity. This, in turn, reduces the release of glutamate, a neurotransmitter that plays a key role in the pathophysiology of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole has been shown to have several biochemical and physiological effects, including the reduction of excitotoxicity, the modulation of synaptic plasticity, and the improvement of cognitive function. Studies have also shown that 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole can reduce the levels of oxidative stress and inflammation, which are associated with various neurological disorders.

Advantages and Limitations for Lab Experiments

9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to penetrate the blood-brain barrier. However, 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole also has some limitations, including its short half-life and potential off-target effects.

Future Directions

For the use of 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole in scientific research include the development of more selective and potent mGluR5 antagonists, the investigation of the role of mGluR5 in other disorders, and the exploration of potential therapeutic applications.

Synthesis Methods

9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole can be synthesized through a multi-step reaction starting from 3-methylphenol. The first step involves the conversion of 3-methylphenol to 3-methylphenyl chloroformate, which is then reacted with ethylene glycol to form the corresponding diol. The diol is then reacted with 2-(2-bromoethoxy)ethylamine to yield the desired product, 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole.

Scientific Research Applications

9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole has been extensively used in scientific research to study the role of mGluR5 in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Fragile X syndrome, and addiction. Studies have shown that 9-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-9H-carbazole can effectively block the activity of mGluR5 and reduce the symptoms associated with these disorders.

properties

IUPAC Name

9-[2-[2-(3-methylphenoxy)ethoxy]ethyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO2/c1-18-7-6-8-19(17-18)26-16-15-25-14-13-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-12,17H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXIPTHDQZVCFAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOCCN2C3=CC=CC=C3C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[2-[2-(3-Methylphenoxy)ethoxy]ethyl]carbazole

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